N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
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Overview
Description
“N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a benzodioxole ring, a naphthalene ring, and a pyrazolotriazine ring, making it a unique and potentially useful molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzodioxole derivatives, naphthalene derivatives, and pyrazolotriazine derivatives. These intermediates are then coupled under specific reaction conditions, such as the presence of catalysts, solvents, and controlled temperatures, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biological assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[2-(phenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-2-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Uniqueness
The uniqueness of “N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide” lies in its specific combination of ring structures and functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H17N5O4 |
---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H17N5O4/c30-23(26-16-8-9-21-22(10-16)33-14-32-21)12-28-24(31)20-11-19(27-29(20)13-25-28)18-7-3-5-15-4-1-2-6-17(15)18/h1-11,13H,12,14H2,(H,26,30) |
InChI Key |
VUKTWWIPPZTDKG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
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